2-(2-Methoxy-phenyl)-morpholine hydrochloride
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Overview
Description
2-(2-Methoxy-phenyl)-morpholine hydrochloride is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenyl)-morpholine hydrochloride typically involves the reaction of 2-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like Yb(OTf)3 to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-phenyl)-morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-(2-Methoxy-phenyl)-morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products, where its unique chemical properties are leveraged .
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-phenyl)-morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent in organic synthesis.
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals like urapidil.
Uniqueness
2-(2-Methoxy-phenyl)-morpholine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxy group, phenyl ring, and morpholine ring makes it versatile for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-3-2-4-9(10)11-8-12-6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H |
InChI Key |
KFWOQEDDOKPBNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CNCCO2.Cl |
Origin of Product |
United States |
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